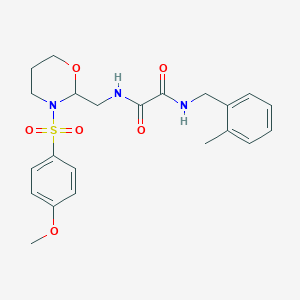

![molecular formula C11H9BrFNO2S B2756898 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole CAS No. 1800013-75-5](/img/structure/B2756898.png)

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

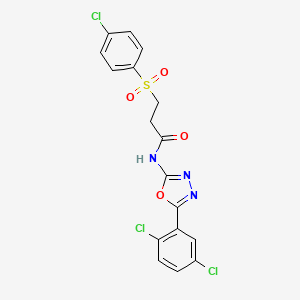

“5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole” is a chemical compound with the molecular formula C11H9BrFNO2S . It has a molecular weight of 318.16 .

Synthesis Analysis

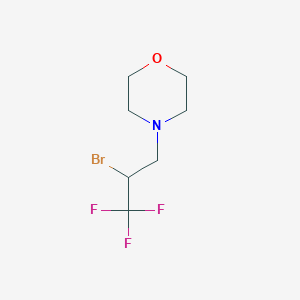

The synthesis of similar compounds involves several steps. For instance, the synthesis of 5-bromo-2-methoxyphenol involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrFNO2S/c1-15-9-3-2-8(13)4-7(9)6-16-11-14-5-10(12)17-11/h2-5H,6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

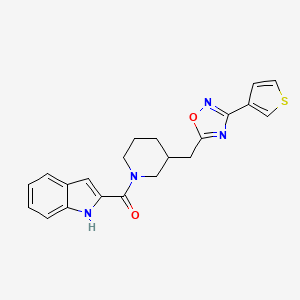

Synthesis and Biological Activity

- A novel series of compounds, including thiazole derivatives, have been synthesized and characterized for their antimicrobial activities. These compounds have shown moderate to excellent anti-bacterial and anti-fungal activities against strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, highlighting their potential in addressing infectious diseases (Bharti et al., 2010).

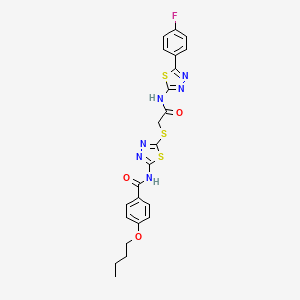

Photodynamic Therapy Applications

- The compound's derivatives have been investigated for their use in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their potential for cancer treatment through PDT. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer therapy (Pişkin et al., 2020).

Anticonvulsant Activity

- Some thiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, suggesting their potential in developing new treatments for epilepsy. Compounds in this category showed promising results in preliminary screenings, warranting further studies (Vijaya Raj & Narayana, 2006).

Fluorescent Probes and Photophysical Studies

- Fluorophores based on methoxy-2-pyridylthiazoles have been synthesized, revealing interesting photophysical properties. These compounds exhibit dual-emission behavior sensitive to pH changes, offering potential applications in biological sensing and imaging (Zheng et al., 2006).

Anti-Bacterial and Anti-Tubercular Agents

- Thiazoles derivatives containing methoxy-napthyl moiety have been synthesized and characterized, showing moderate activities against Mycobacterium tuberculosis and excellent antibacterial activities. Such findings underscore the potential of these compounds in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).

Propiedades

IUPAC Name |

5-bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2S/c1-15-9-3-2-8(13)4-7(9)6-16-11-14-5-10(12)17-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYCQJKHLQGWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)COC2=NC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)

![N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756828.png)

![N-(3-chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2756829.png)

![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)

![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)